Bile acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bile acids are steroid acids predominantly found in the bile of mammals and other vertebrates. They are synthesized in the liver and play a crucial role in the digestion and absorption of dietary fats and oils. Bile acids are conjugated with taurine or glycine residues to form bile salts, which act as micelle-forming surfactants, encapsulating nutrients and facilitating their absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bile acid synthesis involves multiple steps, starting with the hydroxylation of cholesterol. The classical pathway includes the following steps :
Initiation by 7-hydroxylation: Cholesterol is hydroxylated at the 7th position by the enzyme cholesterol 7 alpha-hydroxylase.
Modification of the ring structures: Further modifications occur in the ring structures.
Oxidation and shortening of the side chain: The side chain is oxidized and shortened.
Conjugation with amino acids: The bile acids are conjugated with either glycine or taurine.
Industrial Production Methods: In industrial settings, bile acids can be prepared through saponification of pulverized bile. The process involves adding sodium hydroxide solution to the bile, heating it to boiling for several hours, and then cooling it to separate the solid saponified bile .
Chemical Reactions Analysis
Types of Reactions: Bile acids undergo various chemical reactions, including:
Oxidation: Bile acids can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups on the bile acid molecules.
Substitution: Substitution reactions can occur, particularly in the presence of specific reagents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products: The major products formed from these reactions include various this compound derivatives, such as deoxycholic acid and lithocholic acid .
Scientific Research Applications
Bile acids have a wide range of scientific research applications, including:
Chemistry: Used as surfactants and emulsifiers in various chemical processes.
Biology: Play a role in the regulation of lipid metabolism and energy balance.
Industry: Employed in the formulation of pharmaceuticals and as carriers for drug delivery.
Mechanism of Action
Bile acids exert their effects through several mechanisms:
Digestion and Absorption: They facilitate the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Signaling Molecules: Bile acids act as signaling molecules by binding to receptors such as the farnesoid X receptor and GPBAR1, regulating glucose, lipid, and energy metabolism.
Hormonal Actions: They have hormonal actions throughout the body, influencing various metabolic pathways.
Comparison with Similar Compounds
Bile acids can be compared with other steroid acids and their derivatives:
Cholic Acid: A primary bile acid synthesized in the liver.
Chenodeoxycholic Acid: Another primary this compound with similar functions.
Deoxycholic Acid: A secondary this compound formed by bacterial action in the colon.
Lithocholic Acid: Another secondary this compound with distinct properties.
Uniqueness of Bile Acids: Bile acids are unique in their ability to act as both digestive agents and signaling molecules, playing a crucial role in maintaining metabolic homeostasis .
Properties
Molecular Formula |
C24H40O5 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1 |
InChI Key |
BHQCQFFYRZLCQQ-UMZBRFQRSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Pictograms |
Irritant |
Synonyms |
Acids, Bile Bile Acids Bile Acids and Salts Bile Salts Salts, Bile |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.